molecular formula C9H10N4O5 B3300598 N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide CAS No. 903041-05-4

N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide

Cat. No.: B3300598
CAS No.: 903041-05-4
M. Wt: 254.2 g/mol
InChI Key: OKRCEHABNAZIOX-UHFFFAOYSA-N
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Description

N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide is a chemical compound with the molecular formula C9H10N4O5 and a molecular weight of 254.2 g/mol . It is known for its unique structure, which includes a nitrophenyl group, a carbamoyl group, and a methoxyformamide group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide typically involves the reaction of 3-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product . The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of methyl chloroformate and then allowing the reaction to proceed at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Scientific Research Applications

N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbamoyl group can also interact with amino acid residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-nitrophenyl)carbamoyl]amino}methoxyformamide
  • N-{[(2-nitrophenyl)carbamoyl]amino}methoxyformamide
  • N-{[(3-nitrophenyl)carbamoyl]amino}ethoxyformamide

Uniqueness

N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide is unique due to its specific substitution pattern on the phenyl ring, which affects its chemical reactivity and biological activity. The position of the nitro group (meta position) influences the electronic properties of the compound, making it distinct from its ortho and para analogs .

Properties

CAS No.

903041-05-4

Molecular Formula

C9H10N4O5

Molecular Weight

254.2 g/mol

IUPAC Name

methyl N-[(3-nitrophenyl)carbamoylamino]carbamate

InChI

InChI=1S/C9H10N4O5/c1-18-9(15)12-11-8(14)10-6-3-2-4-7(5-6)13(16)17/h2-5H,1H3,(H,12,15)(H2,10,11,14)

InChI Key

OKRCEHABNAZIOX-UHFFFAOYSA-N

SMILES

COC(=O)NNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

COC(=O)NNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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